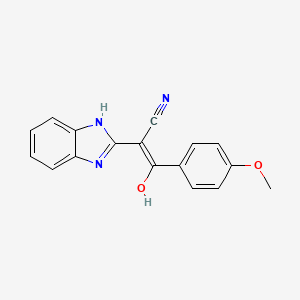![molecular formula C22H18IN3O B11668785 3-(3-iodo-9H-carbazol-9-yl)-N'-[(E)-phenylmethylidene]propanehydrazide](/img/structure/B11668785.png)
3-(3-iodo-9H-carbazol-9-yl)-N'-[(E)-phenylmethylidene]propanehydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-iodo-9H-carbazol-9-yl)-N’-[(E)-phenylmethylidene]propanehydrazide is a complex organic compound that features a carbazole core substituted with an iodine atom and a hydrazide group linked to a phenylmethylidene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-iodo-9H-carbazol-9-yl)-N’-[(E)-phenylmethylidene]propanehydrazide typically involves multiple steps:
Iodination of Carbazole: The initial step involves the iodination of carbazole to introduce the iodine atom at the 3-position. This can be achieved using iodine and an oxidizing agent such as potassium iodate in an acidic medium.
Formation of Propanehydrazide: The next step involves the formation of the propanehydrazide moiety. This can be done by reacting 3-iodo-9H-carbazole with a suitable hydrazine derivative under reflux conditions.
Condensation with Benzaldehyde: The final step involves the condensation of the propanehydrazide intermediate with benzaldehyde to form the desired compound. This reaction is typically carried out in the presence of an acid catalyst such as acetic acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-(3-iodo-9H-carbazol-9-yl)-N’-[(E)-phenylmethylidene]propanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the hydrazide group to an amine or other reduced forms.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles such as thiols, amines, and alkoxides can be employed for substitution reactions.
Major Products
Oxidation: Oxidation can yield quinones or other oxygenated derivatives.
Reduction: Reduction can produce amines or other reduced forms of the compound.
Substitution: Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
3-(3-iodo-9H-carbazol-9-yl)-N’-[(E)-phenylmethylidene]propanehydrazide has several scientific research applications:
Organic Electronics: The compound can be used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its electronic properties.
Medicinal Chemistry: It has potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with unique optical and electronic properties.
作用機序
The mechanism of action of 3-(3-iodo-9H-carbazol-9-yl)-N’-[(E)-phenylmethylidene]propanehydrazide depends on its application:
Organic Electronics: In OLEDs, the compound can act as an electron transport material, facilitating the movement of electrons through the device.
Medicinal Chemistry: The compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking.
類似化合物との比較
Similar Compounds
3-(9H-carbazol-9-yl)-N’-[(E)-phenylmethylidene]propanehydrazide: Lacks the iodine atom, which may affect its electronic properties.
3-(3-bromo-9H-carbazol-9-yl)-N’-[(E)-phenylmethylidene]propanehydrazide: Contains a bromine atom instead of iodine, which may influence reactivity and stability.
3-(3-chloro-9H-carbazol-9-yl)-N’-[(E)-phenylmethylidene]propanehydrazide: Contains a chlorine atom, which may alter its chemical behavior.
Uniqueness
The presence of the iodine atom in 3-(3-iodo-9H-carbazol-9-yl)-N’-[(E)-phenylmethylidene]propanehydrazide imparts unique electronic and steric properties, making it distinct from its halogenated analogs. This uniqueness can be leveraged in various applications, particularly in fields requiring specific electronic characteristics.
特性
分子式 |
C22H18IN3O |
|---|---|
分子量 |
467.3 g/mol |
IUPAC名 |
N-[(E)-benzylideneamino]-3-(3-iodocarbazol-9-yl)propanamide |
InChI |
InChI=1S/C22H18IN3O/c23-17-10-11-21-19(14-17)18-8-4-5-9-20(18)26(21)13-12-22(27)25-24-15-16-6-2-1-3-7-16/h1-11,14-15H,12-13H2,(H,25,27)/b24-15+ |
InChIキー |
RLOTZVKPXPZMJD-BUVRLJJBSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)CCN2C3=C(C=C(C=C3)I)C4=CC=CC=C42 |
正規SMILES |
C1=CC=C(C=C1)C=NNC(=O)CCN2C3=C(C=C(C=C3)I)C4=CC=CC=C42 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2Z)-2-{2-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1-benzothiophen-3(2H)-one](/img/structure/B11668709.png)
![6-chloro-4-methyl-7-[(4-methylphenyl)methoxy]-2H-chromen-2-one](/img/structure/B11668714.png)
![2-{[3-({2-[4-(Aminosulfonyl)anilino]-2-oxoethyl}sulfanyl)-4-cyano-5-isothiazolyl]sulfanyl}-N-[4-(aminosulfonyl)phenyl]acetamide](/img/structure/B11668718.png)
![ethyl (2E)-2-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11668724.png)
![2-(Adamantane-2-amido)-N-(2-ethoxyphenyl)-4H,5H,6H,7H,8H-cyclohepta[B]thiophene-3-carboxamide](/img/structure/B11668732.png)
![(4-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-2-methoxyphenoxy)acetonitrile](/img/structure/B11668746.png)
![N,5-bis(3,4-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11668749.png)
![N-({N'-[(E)-(2-Chloro-7-methoxyquinolin-3-YL)methylidene]hydrazinecarbonyl}methyl)-N-phenylmethanesulfonamide](/img/structure/B11668753.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide](/img/structure/B11668756.png)
![(3Z,5E)-3,5-bis[(3-fluorophenyl)methylidene]-1-propylpiperidin-4-one](/img/structure/B11668759.png)

![4-Bromobenzaldehyde 1-[6-(tert-pentyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-YL]hydrazone](/img/structure/B11668778.png)
![N-(5-{[(2-fluorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide](/img/structure/B11668780.png)
![ethyl (2Z)-7-methyl-2-{[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylidene}-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11668782.png)
